2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide
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Overview
Description
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide is a chemical compound with the molecular formula C20H20ClN3O2. It is known for its unique structure, which includes a chlorophthalazinyl group and a phenoxy group linked to an N,N-diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide typically involves the following steps:
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Formation of the Chlorophthalazinyl Intermediate: : The initial step involves the synthesis of the 4-chlorophthalazin-1-yl intermediate. This can be achieved through the chlorination of phthalazine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
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Coupling with Phenoxy Group: : The chlorophthalazinyl intermediate is then reacted with a phenoxy compound in the presence of a base such as potassium carbonate. This step forms the 4-(4-chlorophthalazin-1-yl)phenoxy intermediate .
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Formation of the Final Compound: : The final step involves the reaction of the 4-(4-chlorophthalazin-1-yl)phenoxy intermediate with N,N-diethylacetamide. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the phenoxy group, leading to the formation of phenolic derivatives .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the chlorophthalazinyl group to form corresponding amines .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophthalazinyl group. Common reagents include sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide has several scientific research applications:
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Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
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Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties .
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections .
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Industry: : The compound is used in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound is known to interact with enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes involved in DNA replication, leading to anticancer effects .
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Pathways Involved: : The compound can modulate signaling pathways related to cell proliferation and apoptosis. This modulation can result in the inhibition of cancer cell growth and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-chlorophenyl)phenoxy]-N,N-diethylacetamide: Similar structure but lacks the phthalazinyl group.
2-[4-(4-bromophthalazin-1-yl)phenoxy]-N,N-diethylacetamide: Similar structure with a bromine atom instead of chlorine.
2-[4-(4-methylphthalazin-1-yl)phenoxy]-N,N-diethylacetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide is unique due to the presence of the chlorophthalazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-24(4-2)18(25)13-26-15-11-9-14(10-12-15)19-16-7-5-6-8-17(16)20(21)23-22-19/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWXNZHWZQDOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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